N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(1H-indol-6-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c20-13(11-8-17-15-19(14(11)21)5-6-22-15)18-10-2-1-9-3-4-16-12(9)7-10/h1-8,16H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMICDQNBDJXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)NC(=O)C3=CN=C4N(C3=O)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method yields various thiazolopyrimidine derivatives depending on the substituents on the aldehyde component.
Industrial Production Methods
the principles of green chemistry, such as multicomponent reactions and sonochemical activation, are likely to be employed to ensure environmental safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which exhibit different biological activities .
Scientific Research Applications
N-(1H-indol-5-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidines, which has gained attention in medicinal chemistry for its potential biological activities and applications in drug development. The compound integrates an indole moiety, known for its pharmacological significance, especially in developing anticancer agents.
Chemical Properties and Structure
N-(1H-indol-5-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound and a thiazolo[3,2-a]pyrimidine derivative with the molecular formula and a molecular weight of approximately 324.4 g/mol. The compound features a fused ring system including thiazole and pyrimidine rings along with an indole moiety.
Key Structural Features:
- Molecular Formula:
- Molecular Weight: 324.4 g/mol
- IUPAC Name: N-(1H-indol-5-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- InChI Key: DOTILKXCFKYRJQ-UHFFFAOYSA-N
- Canonical SMILES: CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC4=C(C=C3)NC=C4
Potential Chemical Reactions
N-(1H-indol-5-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions:
- Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions to yield corresponding oxo derivatives.
- Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like methanol or ethanol.
- Substitution: Nucleophilic substitution reactions can occur at the indole and thiazole rings when treated with suitable nucleophiles in the presence of bases like sodium hydroxide.
These reactions are crucial for modifying the compound’s structure to enhance its biological activity or synthesize derivatives with improved properties.
Applications in Scientific Research
N-(1H-indol-5-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:
- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biology: It is investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
- Medicine: There is ongoing research into its anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
- Industry: It is useful in developing new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of thiazolopyrimidine derivatives allows for nuanced comparisons. Below is a detailed analysis of compounds sharing core features with the target molecule:
Structural and Functional Analysis
Positional Isomerism (Indol-5-yl vs. Indol-6-yl): The target compound’s indol-6-yl group (vs. indol-5-yl in ) may alter binding affinity due to steric and electronic differences.
Halogenated Aryl Groups (e.g., 3-chloro-4-methylphenyl in ): Improve target selectivity via hydrophobic interactions and electron-withdrawing effects, critical for anticancer activity. Nitro Groups (e.g., 5-chloro-2-nitrophenyl in ): Introduce strong electrophilic character, enabling covalent interactions with nucleophilic residues in proteins.
Hybrid Scaffolds:
- Compounds like 7-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-... () combine indole and thiazolopyrimidine moieties, enabling dual mechanisms (e.g., intercalation + enzyme inhibition). The target compound’s lack of a hydroxyl group may reduce oxidative metabolism, improving pharmacokinetics.
Thiazole vs. However, thiazole-based compounds like the target molecule offer better metabolic stability .
Uniqueness of the Target Compound
The fusion of indole-6-yl with the thiazolo-pyrimidine core creates a planar, rigid structure that facilitates intercalation into DNA and selective kinase inhibition. Unlike derivatives with bulky substituents (e.g., ), its moderate logP (~2.1) balances solubility and membrane penetration, making it a versatile lead for further optimization .
Q & A
Q. What are the key structural features of N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do they influence reactivity?
The compound comprises three fused heterocycles: an indole (6-substituted), a thiazole, and a pyrimidine ring. The carboxamide group at position 6 and the oxygen atom at position 5 enhance polarity and hydrogen-bonding potential, critical for interactions with biological targets. The indole moiety contributes π-π stacking and hydrophobic interactions, while the thiazolo-pyrimidine core offers sites for nucleophilic substitution (e.g., at the thiazole sulfur) and redox reactions .
Q. What synthetic routes are commonly used to prepare this compound?
A multi-step approach is typical:
- Step 1 : Condensation of ethyl acetoacetate with 1,3-thiazol-2-amine under ultrasonic activation in isopropyl alcohol to form the thiazolo-pyrimidine core.
- Step 2 : Introduction of the indole moiety via nucleophilic substitution or Buchwald-Hartwig coupling.
- Step 3 : Carboxamide formation using coupling agents like EDC/HOBt with 6-aminoindole. Green chemistry principles (e.g., solvent-free conditions, catalyst-free procedures) are prioritized for atom economy .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR : and NMR confirm substituent positions and ring fusion (e.g., indole C6 vs. C5 substitution shifts).
- IR : Stretching bands for amide (1650–1700 cm) and carbonyl (1720–1750 cm) groups validate functional groups.
- X-ray crystallography : Resolves stereoelectronic effects and confirms fused-ring puckering (flattened boat conformation in thiazolo-pyrimidine derivatives) .
Advanced Research Questions
Q. How can experimental design optimize yield in multi-component reactions for this compound?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, ultrasonic activation reduces reaction time by 40% compared to conventional heating .
- Continuous flow reactors : Improve scalability and reduce side reactions (e.g., dimerization) by controlling residence time and mixing efficiency .
- In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
- Metabolic stability assays : Test hepatic microsome stability to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the indole ring).
- Prodrug modification : Mask the carboxamide group with ester-protecting moieties to enhance bioavailability .
- PK/PD modeling : Correlate plasma concentration-time profiles with target engagement (e.g., EGFR inhibition IC) to validate dosing regimens .
Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?
- Molecular docking : Simulate binding to kinase domains (e.g., EGFR) to identify key interactions (e.g., hydrogen bonds with Thr790 and hydrophobic contacts with Leu788) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the thiazole sulfur or pyrimidine nitrogen .
- MD simulations : Assess conformational flexibility of the fused rings under physiological conditions to guide rigid analog design .
Q. What are the challenges in analyzing regioselectivity during electrophilic substitution on the indole ring?
- Electronic effects : The 6-position indole substituent directs electrophiles to the 4- or 7-position due to resonance donation from the carboxamide group.
- Steric hindrance : Bulkier electrophiles (e.g., nitrosonium ions) favor substitution at the less hindered 4-position.
- Validation : Use -labeling or NOE NMR to track substitution patterns .
Methodological Considerations
Q. How to validate enzyme inhibition mechanisms (e.g., EGFR) for this compound?
- Kinetic assays : Measure values using Lineweaver-Burk plots under varying ATP concentrations.
- Cellular assays : Monitor phosphorylation of downstream targets (e.g., ERK1/2) via Western blotting.
- Resistance profiling : Test activity against EGFR T790M mutants to assess clinical relevance .
Q. What analytical approaches distinguish between isomeric byproducts during synthesis?
- Chiral HPLC : Resolves enantiomers (e.g., from asymmetric cyclization steps).
- LC-MS/MS : Detects trace impurities (e.g., 5-oxo vs. 7-oxo isomers) using fragmentation patterns.
- VCD (Vibrational Circular Dichroism) : Confirms absolute configuration of stereocenters .
Q. How to address poor aqueous solubility in preclinical studies?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations.
- Salt formation : Convert the carboxamide to a sodium or hydrochloride salt.
- Nanoemulsions : Encapsulate in lipid nanoparticles (size <200 nm) for enhanced tissue penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
